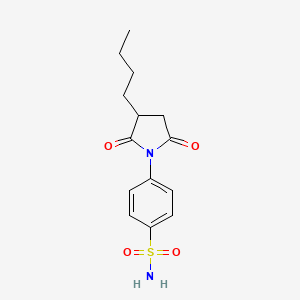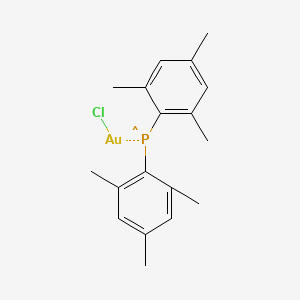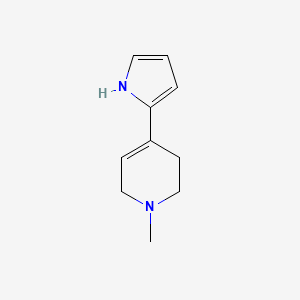![molecular formula C34H32N2O2 B12881675 (4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl core and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) typically involves multiple steps, including the formation of the biphenyl core and subsequent attachment of the oxazole rings. Common synthetic routes may include:
Formation of the Biphenyl Core: This can be achieved through Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole rings can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole rings, potentially converting them to more saturated heterocycles.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Saturated heterocycles.
Substitution: Brominated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and oxazole rings provide a rigid framework that can facilitate specific binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl
- 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans)
Uniqueness
(4S,4’S)-2,2’-(®-6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4-Benzyl-4,5-dihydrooxazole) is unique due to its specific stereochemistry and the presence of both biphenyl and oxazole moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C34H32N2O2 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-6-methylphenyl]-3-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H32N2O2/c1-23-11-9-17-29(33-35-27(21-37-33)19-25-13-5-3-6-14-25)31(23)32-24(2)12-10-18-30(32)34-36-28(22-38-34)20-26-15-7-4-8-16-26/h3-18,27-28H,19-22H2,1-2H3/t27-,28-/m0/s1 |
InChI-Schlüssel |
FYDCKTJGXRDPKQ-NSOVKSMOSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C2=N[C@H](CO2)CC3=CC=CC=C3)C4=C(C=CC=C4C5=N[C@H](CO5)CC6=CC=CC=C6)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3)C4=C(C=CC=C4C5=NC(CO5)CC6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


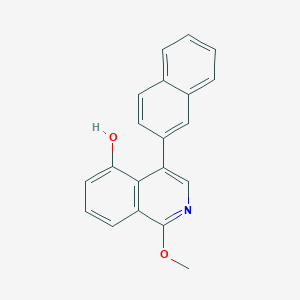
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)
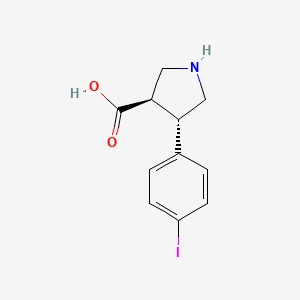
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
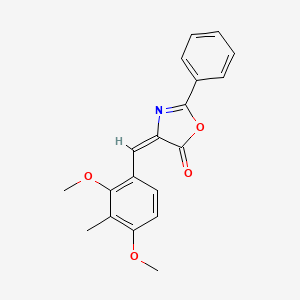
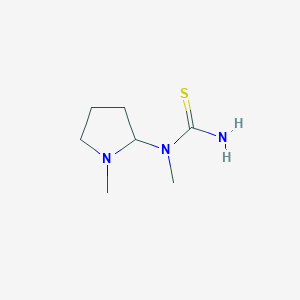
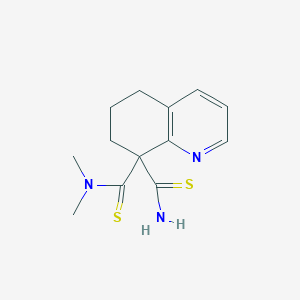

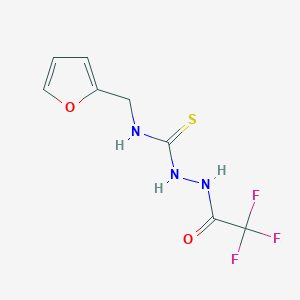
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)

